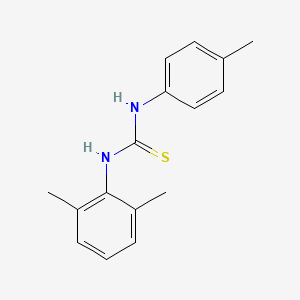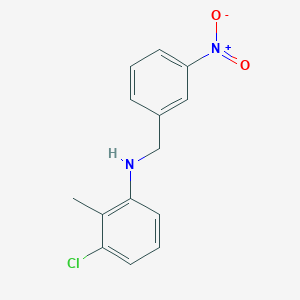![molecular formula C21H15NO3 B5728212 N-[4-(1-naphthyloxy)phenyl]-2-furamide](/img/structure/B5728212.png)
N-[4-(1-naphthyloxy)phenyl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1-naphthyloxy)phenyl]-2-furamide, also known as FEN, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a potent and selective agonist of the delta-opioid receptor, a type of receptor found in the central nervous system.
Aplicaciones Científicas De Investigación
N-[4-(1-naphthyloxy)phenyl]-2-furamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and addiction. It has been shown to produce analgesic effects in animal models of pain, and its selectivity for the delta-opioid receptor suggests that it may have fewer side effects than traditional opioid analgesics. N-[4-(1-naphthyloxy)phenyl]-2-furamide has also been investigated for its potential to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have a role in the treatment of substance use disorders.
Mecanismo De Acción
N-[4-(1-naphthyloxy)phenyl]-2-furamide acts as an agonist at the delta-opioid receptor, which is primarily located in the central nervous system. Activation of this receptor has been shown to produce analgesic effects, reduce anxiety and depression, and modulate reward pathways in the brain. N-[4-(1-naphthyloxy)phenyl]-2-furamide has also been shown to have anti-inflammatory effects, which may contribute to its analgesic properties.
Biochemical and Physiological Effects
N-[4-(1-naphthyloxy)phenyl]-2-furamide has been shown to produce a range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and modulation of reward pathways in the brain. It has also been shown to have effects on the immune system, including the modulation of cytokine production and the activation of immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[4-(1-naphthyloxy)phenyl]-2-furamide in lab experiments is its selectivity for the delta-opioid receptor, which allows for more targeted studies of this receptor. However, N-[4-(1-naphthyloxy)phenyl]-2-furamide is a relatively new compound, and there is still much to be learned about its properties and potential applications. Additionally, N-[4-(1-naphthyloxy)phenyl]-2-furamide has not been extensively studied in humans, and its safety and efficacy in clinical settings are still unknown.
Direcciones Futuras
There are many potential future directions for research on N-[4-(1-naphthyloxy)phenyl]-2-furamide. One area of interest is its potential use in the treatment of pain and addiction. Further studies are needed to determine the safety and efficacy of N-[4-(1-naphthyloxy)phenyl]-2-furamide in humans, as well as its potential to reduce drug-seeking behavior and prevent relapse. Additionally, N-[4-(1-naphthyloxy)phenyl]-2-furamide may have applications in other areas, such as inflammation and immune modulation. Further research is needed to fully understand the potential of this compound and its mechanisms of action.
Métodos De Síntesis
N-[4-(1-naphthyloxy)phenyl]-2-furamide can be synthesized through a multi-step process involving the reaction of 1-naphthol with 4-aminophenyl-2-furanmethanone in the presence of a catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain N-[4-(1-naphthyloxy)phenyl]-2-furamide in its pure form.
Propiedades
IUPAC Name |
N-(4-naphthalen-1-yloxyphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO3/c23-21(20-9-4-14-24-20)22-16-10-12-17(13-11-16)25-19-8-3-6-15-5-1-2-7-18(15)19/h1-14H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNOUSWYPHZPIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC3=CC=C(C=C3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1-naphthyloxy)phenyl]-2-furamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-benzyl-4-[(2-chlorophenoxy)acetyl]piperazine](/img/structure/B5728144.png)


![N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B5728158.png)
![4-benzyl-1-[3-(2-nitrophenyl)-2-propen-1-yl]piperidine](/img/structure/B5728160.png)
![5-amino-2-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2H-1,2,3-triazole-4-carbonitrile](/img/structure/B5728162.png)

![N-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5728174.png)

![1-(2-chlorophenyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5728187.png)
![3-methyl-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5728199.png)

